



AMG 451 and the OX40 Receptor Signaling Pathway: A Technical Guide

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Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease driven by a complex interplay of immune dysregulation and skin barrier defects.[1][2] T-cell-dependent inflammation is a critical component of its pathogenesis.[1][2] A key co-stimulatory molecule, OX40 (CD134 or TNFRSF4), and its ligand, OX40L (CD252), have emerged as central players in the amplification and perpetuation of the inflammatory response in AD.[3] This technical guide provides an in-depth overview of the OX40 receptor signaling pathway and the mechanism of action of Rocatinlimab (AMG 451/KHK4083), a first-in-class monoclonal antibody targeting OX40.[4][5]

The OX40/OX40L Signaling Pathway

The OX40/OX40L pathway is a crucial regulator of T-cell activity.[6] OX40 is a member of the tumor necrosis factor receptor (TNFR) superfamily and is transiently expressed on activated CD4+ and CD8+ T cells following T-cell receptor (TCR) stimulation.[7][8][9] Its ligand, OX40L, is primarily expressed on antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells.[7]

The engagement of OX40 by OX40L delivers a potent co-stimulatory signal to T cells, leading to:

Foundational & Exploratory

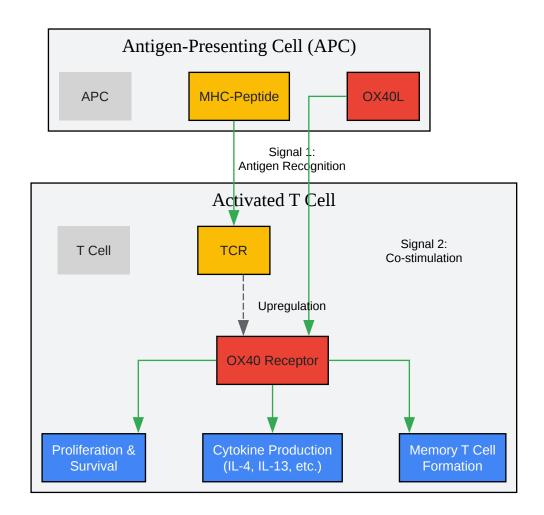




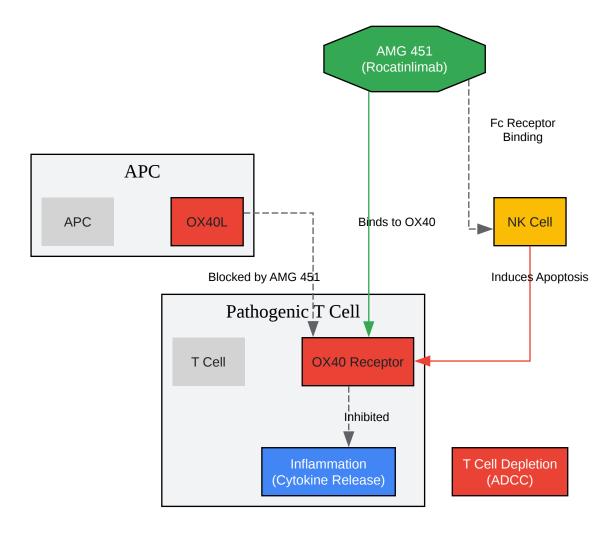
- Enhanced T-cell proliferation and survival: OX40 signaling promotes the clonal expansion of effector T cells and prevents their apoptosis, in part by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8][9][10]
- Increased cytokine production: Activation of the OX40 pathway boosts the secretion of proinflammatory cytokines, including those from Th1, Th2, Th17, and Th22 cells, which contribute to the inflammation seen in atopic dermatitis.[3][6][11]
- Generation of memory T cells: OX40 signaling is critical for the development and maintenance of long-lived memory T-cell populations, which contribute to the chronic and relapsing nature of diseases like AD.[8][9][10]
- Suppression of regulatory T cells (Tregs): The OX40/OX40L interaction can inhibit the function of immunosuppressive Tregs, further amplifying the effector T-cell response.[10][11]

In atopic dermatitis, the expression of both OX40 and OX40L is elevated in skin lesions, indicating a hyperactive signaling pathway that drives the persistent inflammation.[1]

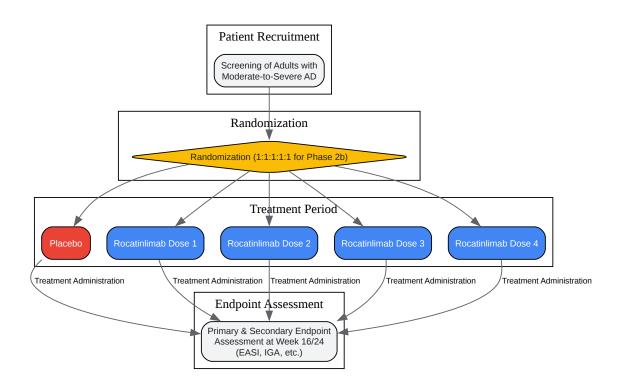












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